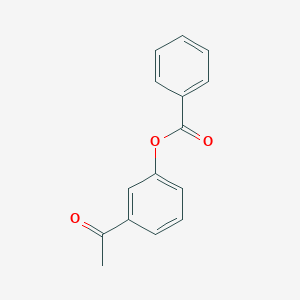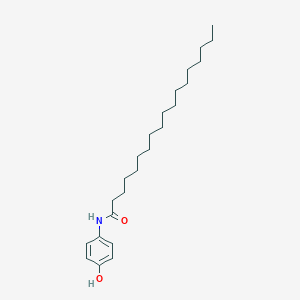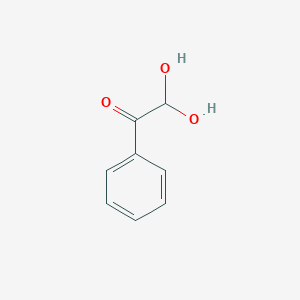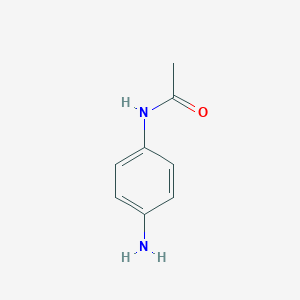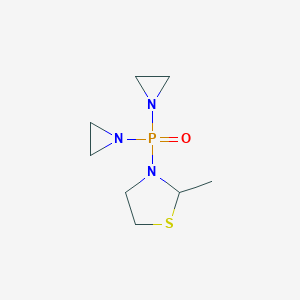
4,7-Di(naphthalen-1-yl)-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Di(naphthalen-1-yl)-1,10-phenanthroline, also known as DNP, is a highly versatile organic compound widely used in scientific research. It is a bidentate ligand that forms stable complexes with various metal ions, making it an essential tool in the fields of chemistry, biochemistry, and materials science. In
Mecanismo De Acción
The mechanism of action of 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is based on its ability to form stable complexes with metal ions. The ligand binds to the metal ion through its two nitrogen atoms, forming a chelate complex. This complex is highly stable and can be used to isolate and study the metal ion.
Biochemical and Physiological Effects:
4,7-Di(naphthalen-1-yl)-1,10-phenanthroline has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is its versatility as a ligand. It can form stable complexes with a wide range of metal ions, making it useful in a variety of research applications. It is also relatively easy to synthesize, although the yield of the reaction can be low.
One of the main limitations of 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, and caution should be exercised when handling the compound. Additionally, its fluorescent properties can be affected by the presence of other compounds in biological samples, which can limit its use as a probe.
Direcciones Futuras
There are several future directions for research on 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline. One area of interest is the development of new metal complexes using 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline as a ligand. These complexes could have potential applications in catalysis, materials science, and drug development.
Another area of interest is the development of new probes based on 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline. These probes could be used to detect and quantify other metal ions, such as iron and calcium, in biological samples. Additionally, the development of new fluorescent probes based on 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline could have potential applications in imaging and diagnostics.
Conclusion:
In conclusion, 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is a highly versatile organic compound with a wide range of applications in scientific research. Its ability to form stable complexes with metal ions makes it an essential tool in the fields of chemistry, biochemistry, and materials science. While there are limitations to its use, such as potential toxicity and limitations as a probe, the future directions for research on 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline are promising, and it is likely to remain an important compound in scientific research for years to come.
Métodos De Síntesis
The synthesis of 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline involves the reaction of 1,10-phenanthroline with two equivalents of naphthalene-1-ylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and requires rigorous purification to obtain a highly pure product. The yield of the reaction is typically around 50%, and the final product is a yellow crystalline powder.
Aplicaciones Científicas De Investigación
4,7-Di(naphthalen-1-yl)-1,10-phenanthroline has a wide range of applications in scientific research. One of its most significant uses is in the field of coordination chemistry, where it is used as a ligand to form stable complexes with various metal ions. These complexes can be used in the synthesis of new materials, such as metal-organic frameworks, and in catalysis.
4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is also used in biochemical research, where it is used as a fluorescent probe to detect and quantify metal ions in biological samples. It has been shown to be highly selective for certain metal ions, such as zinc and copper, and can be used to monitor changes in their concentration in living cells.
Propiedades
IUPAC Name |
4,7-dinaphthalen-1-yl-1,10-phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2/c1-3-11-23-21(7-1)9-5-13-25(23)27-17-19-33-31-29(27)15-16-30-28(18-20-34-32(30)31)26-14-6-10-22-8-2-4-12-24(22)26/h1-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECYNBGOOARXEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=C(C=CN=C5C4=NC=C3)C6=CC=CC7=CC=CC=C76 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609009 |
Source


|
| Record name | 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Di(naphthalen-1-yl)-1,10-phenanthroline | |
CAS RN |
1215007-80-9 |
Source


|
| Record name | 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-4-thiaspiro[4.6]undecane](/img/structure/B89824.png)
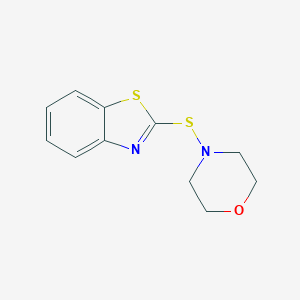
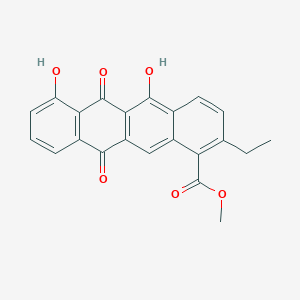
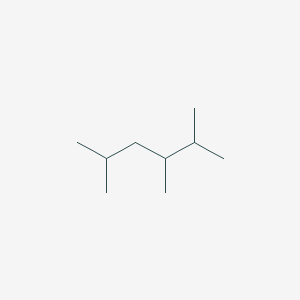
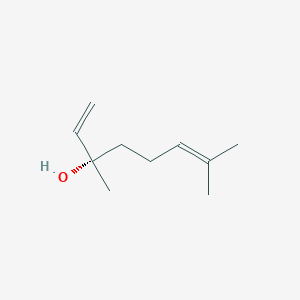
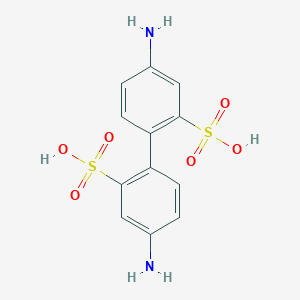
![(5R,8S,9S,10S,13R,14S,16S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89838.png)
